(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
“(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone” is a chemical compound with the molecular formula C16H18N4O2 . It is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone” is characterized by the presence of a pyridazinyl group, a piperidinyl group, and a pyridinyl group . The exact structure is not available in the retrieved information.
Scientific Research Applications
Pharmacological Research Applications
Development of TRPV4 Antagonists : A study described the pharmacological evaluation of novel derivatives as selective TRPV4 (transient receptor potential vanilloid 4) channel antagonists. These compounds demonstrated an analgesic effect in models of induced mechanical hyperalgesia, suggesting their potential application in pain management (Tsuno et al., 2017).
Antimicrobial Agents : Research on pyridine, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents indicates the potential for compounds with similar structures to be used in combating bacterial and fungal infections (Hossan et al., 2012).
Histamine H3 Receptor Antagonists : A series of small molecules with a heterocyclic core were synthesized for their affinity at the human histamine H(3) receptor. One compound showed high affinity and selectivity as an antagonist, indicating the potential for similar compounds to be developed for neurological or psychiatric conditions (Swanson et al., 2009).
Chemical Synthesis and Reactivity
Synthetic Methodologies : A report on the synthesis of compounds containing piperidine and pyridine rings highlights challenges in synthesis due to inefficient processes. An efficient method described may provide insights into synthesizing compounds with similar structural features, underscoring the relevance of synthetic organic chemistry in drug development and materials science (Zhang et al., 2020).
Heterocyclic Chemistry : Research on the thermochemistry of adducts with heterocyclic bases, such as pyridine and piperidine, contributes to understanding the chemical properties and reactivity of such compounds. This knowledge is crucial for the design of new materials and pharmaceuticals (Dunstan, 2003).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Therefore, its bioavailability, distribution within the body, metabolism, and excretion rates are currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-2-3-15(19-18-12)22-14-6-10-20(11-7-14)16(21)13-4-8-17-9-5-13/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZSUDOVLNQBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone |
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